molecular formula C15H26N2O5S B558158 Boc-Met-Pro-OH CAS No. 116939-85-6

Boc-Met-Pro-OH

Cat. No.: B558158
CAS No.: 116939-85-6
M. Wt: 346.4 g/mol
InChI Key: GYLAFPKEPIVJKM-QWRGUYRKSA-N
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Description

Boc-Met-Pro-OH is a protected dipeptide derivative widely used in peptide synthesis and biochemical research. Its structure consists of:

  • Boc (tert-butoxycarbonyl): A protecting group for the amine terminus, removed under acidic conditions (e.g., trifluoroacetic acid).
  • Methionine (Met): A sulfur-containing amino acid with a thioether side chain, prone to oxidation but critical for metal binding and hydrophobic interactions.
  • Proline (Pro): A cyclic amino acid that restricts peptide backbone flexibility, influencing secondary structure formation.
  • Free carboxylic acid (-OH): Enables further coupling in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAFPKEPIVJKM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474544
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116939-85-6
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Carbodiimide-Mediated Coupling

Reagents :

  • Boc-Met-OH (1.2 mmol), H-Pro-OH (1.0 mmol), DCC (1.2 mmol), HOBt (1.2 mmol)
    Procedure :

  • Dissolve Boc-Met-OH and H-Pro-OH in THF:H₂O (4:1, 10 mL).

  • Add DCC and HOBt, stir at room temperature for 24 hours.

  • Filter precipitated dicyclohexylurea (DCU), concentrate under vacuum, and purify via flash chromatography (ethyl acetate/hexane).
    Yield : 85%.

Key Data:

ParameterValue
Reaction Time24 h
Solvent SystemTHF:H₂O (4:1)
PurificationFlash Chromatography
Characterization¹H NMR, HPLC

Microwave-Assisted Solvent-Free Synthesis

Reagents :

  • Boc-Met-OH (1.2 mmol), H-Pro-OH (1.0 mmol), DIC (1.2 mmol), HONB (1.2 mmol), DIEA (3.0 mmol)
    Procedure :

  • Mix reagents in a microwave vial without solvent.

  • Irradiate at 60°C (40W, 40 psi) for 15 minutes.

  • Purify using automated flash chromatography (methanol/chloroform).
    Yield : 89%.

Key Data:

ParameterValue
Microwave Power40W
Temperature60°C
Pressure40 psi
Characterization¹³C NMR, HRMS

Ionic Liquid-Mediated Synthesis

Reagents :

  • Boc-Met-OH (1.0 mmol), H-Pro-OH (1.0 mmol), [emim][OH] (1.2 mmol)
    Procedure :

  • Neutralize Boc-Met-OH with [emim][OH] to form Boc-Met-IL.

  • React with H-Pro-OH in acetonitrile at 25°C for 6 hours.

  • Extract with ethyl acetate and concentrate.
    Yield : 78%.

Key Data:

ParameterValue
SolventAcetonitrile
Reaction Time6 h
MiscibilityImmiscible in ether
CharacterizationIR, Elemental Analysis

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)TimeKey Advantage
Carbodiimide (DCC)8524 hHigh reproducibility
Microwave (DIC)8915 minRapid, solvent-free
Ionic Liquid786 hEco-friendly, low racemization

Side Reactions and Mitigation

  • Racemization : Minimized using HOBt or HONB (0.5–1.0 eq).

  • DCU Precipitation : Filtration required in DCC-based methods.

  • Oxidation of Methionine : Conduct reactions under nitrogen to prevent sulfoxide formation.

Experimental Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) : δ 4.38 (m, Boc-Met α-H), 3.72 (s, Pro δ-H), 2.10 (m, Met β-CH₂), 1.42 (s, Boc CH₃).

  • IR (neat) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (amide I).

Chromatographic Purity

  • HPLC : tR = 12.4 min (C18 column, acetonitrile/water gradient) .

Scientific Research Applications

Peptide Synthesis

Boc-Met-Pro-OH is widely utilized in solid-phase peptide synthesis (SPPS), where its protective group allows for stepwise addition of amino acids to form longer peptide chains. The Boc group can be easily removed under acidic conditions, facilitating the release of the synthesized peptide.

Case Study: Dipeptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing dipeptides using room-temperature ionic liquids derived from Boc-protected amino acids. The resulting ionic liquids exhibited high reactivity and selectivity, making them suitable for various coupling reactions in peptide synthesis .

Organic Synthesis

The compound has shown potential as a multifunctional reactant in organic synthesis. Its ability to form stable intermediates enables the development of complex organic molecules.

Case Study: Active Ester Reactions

Research indicates that Boc-Met-OPht (a derivative) serves as an effective substrate for photoredox catalysis, yielding high product yields when coupled with other reagents under visible light . This highlights the versatility of Boc-protected amino acids in modern synthetic methodologies.

Ionic Liquids Development

This compound has been integrated into the development of ionic liquids, which are solvents with unique properties beneficial for chemical reactions. The preparation of these ionic liquids from Boc-protected amino acids has opened new avenues for their application in organic synthesis and catalysis .

Avoiding Side Reactions

In peptide synthesis, particularly involving methionine, this compound aids in minimizing side reactions such as oxidation and alkylation during the cleavage step from the resin. Adjustments in cleavage conditions using Boc-protected methionine have shown to significantly reduce these by-products, enhancing overall yield and purity .

Bioconjugation Applications

The use of this compound extends to bioconjugation techniques where it can be employed to attach peptides to various biomolecules or surfaces, enhancing their functionality in therapeutic applications.

Properties and Reactivity

The physical properties of this compound contribute to its effectiveness:

  • Solubility : It is miscible in polar solvents like DMF and DMSO but shows limited solubility in non-polar solvents.
  • Thermal Stability : The compound exhibits high thermal stability, making it suitable for reactions requiring elevated temperatures .

Mechanism of Action

The mechanism of action of Boc-Met-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation . The methionine and proline residues contribute to the structural and functional properties of the resulting peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Boc-Met-Pro-OH with structurally or functionally analogous compounds is provided below, supported by molecular data and research findings.

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Protecting Group Amino Acids Key Features Applications
This compound C₁₄H₂₄N₂O₅S 332.41 Boc Met, Pro Thioether side chain (Met); cyclic Pro backbone; acid-labile protection Peptide synthesis, conformational studies
Boc-Met(O)-OH C₁₀H₁₉NO₅S 265.3 Boc Met(O) (oxidized) Methionine sulfoxide; resistant to further oxidation; altered polarity Oxidation stability studies
Boc-D-Pro-OH C₁₀H₁₇NO₄ 215.25 Boc D-Pro D-configuration Proline; disrupts natural L-peptide conformations Enzyme specificity studies
Boc-Pro-Gly-OH C₁₂H₂₀N₂O₅ 272.3 Boc Pro, Gly Flexible Gly residue; minimal steric hindrance Structural flexibility research
Boc-α-(1-naphthylmethyl)-DL-Pro-OH C₂₁H₂₅NO₄ 355.43 Boc DL-Pro Bulky naphthyl group; enhanced hydrophobicity and steric hindrance Conformational rigidity studies
Key Comparison Points

Protecting Group Strategy :

  • This compound vs. Fmoc-Pro-Pro-OH ():

  • Boc is acid-labile, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile. Boc is preferred for acid-stable sequences, whereas Fmoc is used in stepwise SPPS to avoid repeated acid exposure .

Amino Acid Side Chains: this compound vs. Boc-Phe-OH ():

  • Methionine’s thioether offers redox sensitivity, while phenylalanine’s aromatic side chain enhances hydrophobicity and π-π stacking.

Oxidation State :

  • This compound vs. Boc-Met(O)-OH :

  • Methionine sulfoxide in Boc-Met(O)-OH increases polarity and stability but eliminates thioether reactivity, limiting its use in metal-binding applications .

Stereochemical Impact :

  • This compound vs. Boc-D-Pro-OH :

  • D-Pro disrupts α-helix and β-sheet formation, making it valuable for studying chiral recognition in enzymes .

Structural Modifications :

  • This compound vs. Boc-α-(1-naphthylmethyl)-DL-Pro-OH :

  • The naphthylmethyl group introduces steric hindrance, mimicking bulky residues in bioactive peptides (e.g., enzyme inhibitors) .

Biological Activity

Boc-Met-Pro-OH, a protected form of the dipeptide consisting of methionine (Met) and proline (Pro), is utilized in various biochemical applications, particularly in peptide synthesis and drug development. This article explores the biological activity, synthesis methods, and relevant research findings concerning this compound.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of methionine. This modification enhances the stability and solubility of the compound, making it suitable for various synthetic applications. The compound's structure can be represented as follows:

Boc Met Pro OH= Boc MethionineProline\text{Boc Met Pro OH}=\text{ Boc }-\text{Methionine}-\text{Proline}

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the stepwise addition of amino acids. Key methods include:

  • Stepwise Coupling : Using coupling reagents such as HATU or PyBOP to facilitate the formation of peptide bonds.
  • Deprotection : Removal of the Boc group using acid treatment (e.g., 4 M HCl in dioxane) to yield active peptides.

Peptide Hormones and Neurotransmitters

Research indicates that dipeptides like this compound can exhibit biological activities similar to those of larger peptides. For instance, studies have shown that certain dipeptides can act as agonists or antagonists at specific receptors, influencing physiological processes such as pain modulation and neurotransmission .

Antioxidant Properties

Some studies suggest that methionine-containing peptides may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems. This activity is particularly relevant in neuroprotective contexts where oxidative damage is a concern .

Case Studies

  • Neurokinin-1 Receptor Antagonism :
    A study on bifunctional peptides demonstrated that sequences including proline significantly influenced antagonistic activity at neurokinin-1 receptors. The incorporation of this compound into these sequences enhanced their efficacy .
  • Synthesis and Evaluation :
    A recent evaluation of various Boc-protected amino acids, including this compound, highlighted their effectiveness in solid-phase peptide synthesis. The results indicated that these compounds could be efficiently coupled with other amino acids to produce bioactive peptides with potential therapeutic applications .

Research Findings

A summary of key findings related to this compound includes:

StudyFindings
Demonstrated high yields in peptide synthesis using Boc-protected amino acids.
Explored the miscibility and reactivity of Boc-AAILs in SPPS, emphasizing the role of this compound in enhancing coupling efficiency.
Investigated the structure-activity relationship (SAR) of peptides containing proline, noting its impact on receptor interactions.

Q & A

Q. How to design in vivo studies tracking this compound’s biodistribution using radiolabeling?

  • Methodological Answer :
  • Labeling : Incorporate 14C^{14}C-methionine via SPPS. Confirm specific activity via scintillation counting.
  • Imaging : Use PET/CT with 68Ga^{68}Ga-chelated derivatives.
  • Tissue analysis : Quantify radioactivity in organs via gamma counter and autoradiography .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria
PurityHPLC (254 nm)≥95% (area under curve)
Molecular WeightESI-MS±0.5 Da of theoretical
Conformational StabilityCD Spectroscopy (190–260 nm)α-helix minima at 208/222 nm
Thermal DecompositionTGAOnset >150°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Met-Pro-OH
Reactant of Route 2
Boc-Met-Pro-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.